molecular formula C22H29NO3 B2474442 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide CAS No. 449155-72-0

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B2474442
CAS No.: 449155-72-0
M. Wt: 355.478
InChI Key: MQTPDUHPQMISNR-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenoxy and butanamide moieties, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include tert-butylphenol, methoxy-methylphenylamine, and butanoyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy and butanamide derivatives with varying substituents. Examples include:

  • 4-(4-tert-butylphenoxy)-N-(2-methoxyphenyl)butanamide
  • 4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide

Uniqueness

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-16-8-13-20(25-5)19(15-16)23-21(24)7-6-14-26-18-11-9-17(10-12-18)22(2,3)4/h8-13,15H,6-7,14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTPDUHPQMISNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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